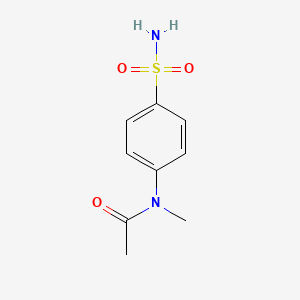

N-methyl-N-(4-sulfamoylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-methyl-N-(4-sulfamoylphenyl)acetamide” is a synthetic compound with potential implications in various fields of research and industry. It has a molecular weight of 228.27 .

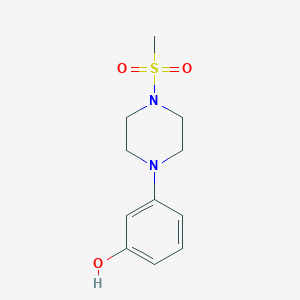

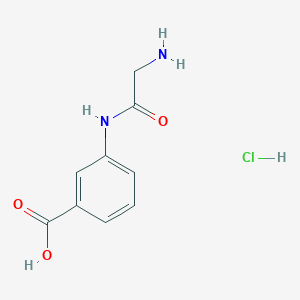

Molecular Structure Analysis

The IUPAC name for this compound is N-[4-(aminosulfonyl)phenyl]-N-methylacetamide . Its InChI code is 1S/C9H12N2O3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) .

Chemical Reactions Analysis

While specific chemical reactions involving “N-methyl-N-(4-sulfamoylphenyl)acetamide” are not available, one study mentions the reaction of a thiocarbamoyl compound with hydrazonyl chloride to form 1,3,4-thiadiazole derivatives . This could potentially provide insights into the types of reactions this compound might undergo.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.27 . The melting point is reported to be between 151-155 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

- Application : N-(4-sulfamoylphenyl)acetamide is a CA inhibitor. It selectively targets carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. By inhibiting CA IX, this compound may interfere with tumor cell metabolism and pH regulation, potentially impacting cancer progression .

- Applications : It can be modified to create derivatives with specific pharmacological properties, such as anti-inflammatory, antibacterial, or antiviral effects. Researchers explore its potential in drug discovery .

- Application : Researchers investigate N-(4-sulfamoylphenyl)acetamide and related analogs for their potential as novel sulfonamide-based drugs. These compounds may exhibit diverse biological activities, including enzyme inhibition and antimicrobial effects .

- Applications : Scientists study its effects on cellular processes, protein interactions, and enzymatic pathways. For instance, it may help elucidate the role of carbonic anhydrases in disease progression .

- Applications : It may serve as a precursor for functionalized polymers, coatings, or materials with specific properties. By incorporating this compound, scientists aim to enhance material performance .

- Application : Researchers input N-(4-sulfamoylphenyl)acetamide’s structure into computational models to understand its interactions with biological targets. These studies aid drug design and optimization .

Carbonic Anhydrase Inhibition

Medicinal Chemistry

Sulfonamide-Based Drug Design

Biological Studies

Materials Science

Computational Chemistry and QSAR Studies

Eigenschaften

IUPAC Name |

N-methyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLJCBCOHZNHMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(4-sulfamoylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methylphenyl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2443696.png)

![(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2443704.png)

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2443707.png)

![5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2443708.png)

![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2443709.png)